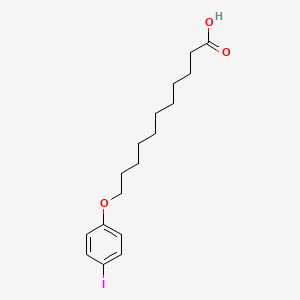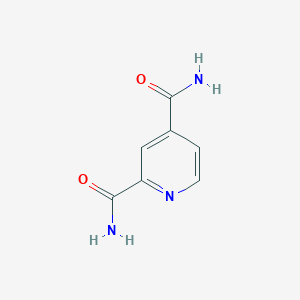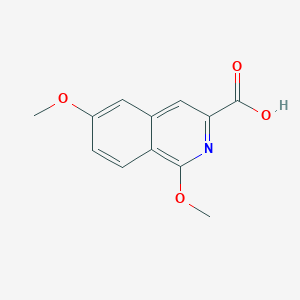
6-(5-Methoxypyridin-3-yl)-1,3-benzothiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(5-Methoxypyridin-3-yl)-1,3-benzothiazol-2-amine is a chemical compound with the molecular formula C₁₃H₁₁N₃OS and a molecular weight of 257.31 g/mol This compound is known for its unique structure, which combines a methoxypyridine moiety with a benzothiazole core
Méthodes De Préparation
The synthesis of 6-(5-Methoxypyridin-3-yl)-1,3-benzothiazol-2-amine typically involves the reaction of 5-methoxypyridine-3-carboxylic acid with 2-aminobenzenethiol under specific conditions . The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to facilitate the formation of the benzothiazole ring. The reaction mixture is then heated to reflux, and the product is purified through recrystallization or column chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality.
Analyse Des Réactions Chimiques
6-(5-Methoxypyridin-3-yl)-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to yield amine derivatives.
Substitution: The methoxy group on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amine derivatives.
Applications De Recherche Scientifique
6-(5-Methoxypyridin-3-yl)-1,3-benzothiazol-2-amine has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as an antitumor agent.
Material Science: The unique structure of this compound makes it a candidate for use in organic electronics and optoelectronic devices.
Biological Research: It is used as a probe in biochemical assays to study enzyme interactions and protein-ligand binding.
Industrial Applications: The compound’s stability and reactivity make it suitable for use in the synthesis of other complex molecules and materials.
Mécanisme D'action
The mechanism of action of 6-(5-Methoxypyridin-3-yl)-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets. In medicinal chemistry, it has been found to interact with DNA and topoisomerase II, leading to DNA double-strand breaks and cell cycle arrest at the G2 phase, ultimately resulting in cell death . This mechanism is similar to that of other topoisomerase inhibitors used in cancer therapy.
Comparaison Avec Des Composés Similaires
6-(5-Methoxypyridin-3-yl)-1,3-benzothiazol-2-amine can be compared with other benzothiazole derivatives, such as:
6-Chlorobenzo[d]thiazol-2-amine: This compound has similar structural features but differs in its substituent groups, leading to different chemical properties and biological activities.
2-Aminobenzothiazole: A simpler benzothiazole derivative that serves as a building block for more complex compounds.
5-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines: These compounds have shown potent antitumor activities and are structurally related to this compound.
The uniqueness of this compound lies in its specific combination of a methoxypyridine moiety with a benzothiazole core, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C13H11N3OS |
|---|---|
Poids moléculaire |
257.31 g/mol |
Nom IUPAC |
6-(5-methoxypyridin-3-yl)-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C13H11N3OS/c1-17-10-4-9(6-15-7-10)8-2-3-11-12(5-8)18-13(14)16-11/h2-7H,1H3,(H2,14,16) |
Clé InChI |
BVODAWMMRGDBMI-UHFFFAOYSA-N |
SMILES canonique |
COC1=CN=CC(=C1)C2=CC3=C(C=C2)N=C(S3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-Amino-2-[(2-methylpropan-2-yl)oxycarbonyl]cyclopentane-1-carboxylic acid](/img/structure/B8531165.png)







